molecular formula C16H16N2O2 B240652 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

Cat. No. B240652
M. Wt: 268.31 g/mol
InChI Key: TTXUACQBYDZXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, commonly known as MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

MB exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
MB has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory properties, and neuroprotective effects. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of MB is its ability to interact with a wide range of biological molecules, making it a versatile tool for studying various biological processes. However, its use in lab experiments can be limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MB, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MB and its potential side effects. Finally, the development of new synthesis methods for MB could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

MB can be synthesized through a multistep process that involves the reaction of 4-aminobenzamide with 2-methylaminoacetaldehyde diethyl acetal, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization to obtain MB in its pure form.

Scientific Research Applications

MB has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to interact with biological molecules, such as proteins and enzymes, has made it a promising candidate for drug discovery and development.

properties

Product Name

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide

InChI

InChI=1S/C16H16N2O2/c1-17-15(19)11-12-7-9-14(10-8-12)18-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

TTXUACQBYDZXPM-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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